molecular formula C12H9BrO2 B13880560 6-(Bromomethyl)-5-phenylpyran-2-one

6-(Bromomethyl)-5-phenylpyran-2-one

Cat. No.: B13880560
M. Wt: 265.10 g/mol
InChI Key: BCLPYEGCISSRSB-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-5-phenylpyran-2-one is a brominated heterocyclic compound characterized by a pyran-2-one core substituted with a bromomethyl group at the 6-position and a phenyl ring at the 5-position. Its structure (C₁₂H₁₁BrO₂) features a lactone ring (pyran-2-one), a reactive bromomethyl group (-CH₂Br), and an aromatic phenyl substituent. This compound serves as a versatile synthon in organic synthesis, particularly for constructing complex heterocyclic systems due to the electrophilic bromomethyl group, which facilitates alkylation or cross-coupling reactions .

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

6-(bromomethyl)-5-phenylpyran-2-one

InChI

InChI=1S/C12H9BrO2/c13-8-11-10(6-7-12(14)15-11)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

BCLPYEGCISSRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-5-phenylpyran-2-one can be achieved through several synthetic routes. One common method involves the bromination of 5-phenylpyran-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature. The bromination occurs selectively at the methyl group, resulting in the formation of 6-(Bromomethyl)-5-phenylpyran-2-one .

Industrial Production Methods

Industrial production of 6-(Bromomethyl)-5-phenylpyran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-5-phenylpyran-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

6-(Bromomethyl)-5-phenylpyran-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-5-phenylpyran-2-one depends on its specific application and the target molecules it interacts with. In biological systems, the compound may exert its effects by interacting with specific enzymes, receptors, or cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 6-(Bromomethyl)-5-phenylpyran-2-one can be contextualized by comparing it to analogous bromomethyl-substituted heterocycles. Below is a detailed analysis of key structural and functional differences:

Structural Analogues from NMR and HRMS Studies

Evidence from NMR and HRMS data highlights several related compounds (Table 1):

Compound Name Substituents (Position) Key NMR Shifts (1H/13C) Molecular Weight Applications/Reactivity
6-(Bromomethyl)-5-phenylpyran-2-one Phenyl (C5), BrCH₂ (C6) δ 4.50 (CH₂Br), δ 7.30–7.60 (Ph) 283.12 g/mol Alkylation, heterocycle synthesis
6-(Bromomethyl)-6-(naphthalen-2-yl)pyran-2-one Naphthyl (C6), BrCH₂ (C6) δ 4.55 (CH₂Br), δ 7.70–8.40 (Np) 333.19 g/mol Enhanced steric bulk for regioselective reactions
6-(Bromomethyl)tetrahydro-2H-pyran-2-one No aromatic substituent δ 4.40 (CH₂Br), δ 2.50–3.00 (CH₂) 193.03 g/mol Simpler substrate for alkylation
(E)-5-(Bromomethylene)dihydrofuran-2(3H)-one BrCH= (C5), no phenyl δ 6.20 (CH=Br), δ 2.80–3.20 (CH₂) 177.99 g/mol Conjugation-enhanced electrophilicity

Key Observations :

  • The naphthyl-substituted analogue (2aj) exhibits even greater steric bulk, which may limit accessibility in certain reactions .
  • Reactivity of Bromomethyl vs. Bromomethylene : The bromomethyl group (-CH₂Br) in the target compound is less electrophilic than the bromomethylene (-CH=Br) group in (E)-5-(Bromomethylene)dihydrofuran-2(3H)-one (2al), making the latter more reactive in Michael additions or cycloadditions .
Functional Analogues in Medicinal Chemistry

Bromomethyl-substituted pyrimidines and pyridines (e.g., ethyl 6-(bromomethyl)-2-oxo-4-phenylpyrimidine-5-carboxylate ) share synthetic utility with 6-(Bromomethyl)-5-phenylpyran-2-one. These compounds are precursors to pharmacologically relevant heterocycles, such as pyrrolo[1,2-c]pyrimidones, which exhibit antitumor and antimicrobial activities . While the pyran-2-one core differs from pyrimidines in ring size and electronic properties, the bromomethyl group’s role as a leaving group or alkylating agent remains consistent across these systems.

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